1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Description
The compound 1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring:
- A 1,3-thiazole core substituted at position 4 with a 4-methoxy-1H-pyrazol-1-yl group.
- An acetyl moiety (ethanone) at position 2 of the thiazole ring.
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-[4-(4-methoxypyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C9H9N3O2S/c1-6(13)9-11-8(5-15-9)12-4-7(14-2)3-10-12/h3-5H,1-2H3 |
InChI Key |
YAXQMMWAWFAKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)N2C=C(C=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Thiazole Core with Acetyl Substitution
The 1,3-thiazole ring substituted at the 2-position with an acetyl group (ethanone) can be synthesized via classical Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides or thioureas:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | α-bromoacetophenone or α-bromoacetyl derivatives | Reflux in ethanol or suitable solvent | Formation of α-haloketone intermediate |
| 2 | Thiourea or substituted thioamide | Reflux or heating | Cyclization to 2-acetylthiazole |
This method reliably provides 2-acetyl-1,3-thiazole derivatives with high regioselectivity.
Preparation of 4-(4-Methoxy-1H-pyrazol-1-yl) Substituent
The 4-methoxy-1H-pyrazole moiety can be synthesized by:
- Substitution of pyrazole at the 4-position with a methoxy group via nucleophilic aromatic substitution or methylation of a hydroxy-pyrazole precursor.
- Alternatively, pyrazole derivatives bearing methoxy substituents can be prepared by cyclization of hydrazines with β-ketoesters or β-diketones bearing methoxy groups.
Coupling of Pyrazole to Thiazole at 4-Position
The linkage of the pyrazole ring at the 4-position of the thiazole ring can be achieved by:
- Nucleophilic substitution of a 4-halogenated thiazole (e.g., 4-bromo- or 4-chlorothiazole) with the pyrazole anion or its metalated form.
- Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling if appropriate boronic acid derivatives are used.
- Direct nucleophilic substitution under basic conditions if the leaving group is sufficiently activated.
These methods have been documented for related heteroaryl systems and are adaptable for this compound.
Alternative One-Pot or Multistep Syntheses
Some literature reports describe multistep syntheses involving:
- Formation of substituted thiazoles via cyclization of thiosemicarbazides with α,β-unsaturated ketones or aldehydes bearing pyrazole substituents.
- Use of hydrazonoyl halides reacting with thioamide intermediates to form pyrazole-thiazole fused systems.
- Sequential functional group transformations to install methoxy and acetyl groups after heterocycle formation.
Representative Synthetic Scheme (Hypothetical)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-bromoacetyl compound + thiourea | Reflux EtOH | 2-acetylthiazole |
| 2 | 4-bromothiazole derivative + 4-methoxy-pyrazole anion | Pd-catalyst, base, solvent | 4-(4-methoxy-1H-pyrazol-1-yl)-2-acetylthiazole |
Characterization and Verification
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C) confirming the acetyl, pyrazole, and thiazole protons and carbons.
- Infrared (IR) spectroscopy showing characteristic carbonyl (C=O) stretching around 1650-1700 cm^-1.
- Mass spectrometry confirming molecular weight (193.23 g/mol).
- Elemental analysis consistent with molecular formula C8H7N3OS.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Analogs
a) 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one (CAS: 1934450-75-5)
- Structural Difference : Bromine replaces the methoxy group at the pyrazole 4-position.
- Implications :
b) 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one (CAS: 1000932-22-8)
- Structural Difference : A sulfanyl-linked 5-methylthiazole replaces the pyrazole-thiazole system.
- Molecular formula: C₁₂H₁₀ClNOS₂ .
Pyrazole-Based Analogs
a) 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
- Structural Difference : Lacks the thiazole ring; pyrazole is substituted with methyl and phenyl groups.
- Implications :
b) 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Structural Difference : Contains a dihydropyrazole (partially saturated) ring instead of thiazole.
- Reported bioactivity: Antibacterial and antifungal properties .
Oxadiazole-Based Analogs
a) 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives
- Structural Difference : Oxadiazole replaces the thiazole core.
- Implications :
- Oxadiazole’s electron-deficient nature may enhance metabolic stability compared to thiazole.
- NMR Aromatic protons appear at δ 6.20–7.5 ppm, comparable to the target compound’s pyrazole-thiazole system .
Biological Activity
1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a complex organic compound notable for its unique structural features, including a methoxy group attached to a pyrazole moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of 1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is with a molecular weight of 223.25 g/mol. The structural representation is as follows:
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole and thiazole demonstrate effectiveness against various bacterial strains. The agar dilution technique has been employed to evaluate the antimicrobial sensitivity of these compounds, revealing promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For example, its structural analogs have been tested against several cancer cell lines, showing inhibition of cell proliferation. The mechanism of action is believed to involve the modulation of specific molecular targets, including enzymes and receptors associated with cancer progression .
A comparative study demonstrated that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like doxorubicin, indicating enhanced potency .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazole and pyrazole derivatives has also been explored. Research suggests that these compounds can inhibit inflammatory pathways by blocking pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of 1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The precise pathways remain under investigation but are thought to involve:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in disease processes.
- Receptor Modulation : They may alter receptor activity associated with inflammation and cancer cell growth.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of 1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one | Structure | Contains a methyl group instead of methoxy |
| 2-(Thiazolyl)pyrazoles | General class | Varied biological activities based on substitutions |
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazole-pyrazole derivatives:
- Antimicrobial Evaluation : A series of synthesized pyrazole derivatives were tested for their antibacterial activity using the agar dilution method. Results indicated that some compounds had potent activity against resistant strains .
- Anticancer Studies : A study focused on the cytotoxic effects of thiazole-containing compounds on human cancer cell lines demonstrated significant inhibition rates compared to controls .
- Inflammation Models : In vivo models evaluating anti-inflammatory effects showed that certain derivatives significantly reduced edema in animal models .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for synthesizing 1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one?
- Methodological Answer : The synthesis involves coupling a 4-methoxy-pyrazole derivative with a thiazole-acetyl precursor. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol (65–80°C) to form the pyrazole-thiazole scaffold .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency and minimize side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol) to isolate the pure compound .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole/pyrazole ring vibrations (C=N, ~1600 cm⁻¹) .
- NMR : ¹H NMR confirms methoxy protons (~δ 3.8 ppm) and thiazole C-H protons (δ 7.2–8.1 ppm). ¹³C NMR verifies the acetyl carbonyl (~δ 190 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 264.0652) .
Q. What preliminary assays evaluate the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., acetic acid vs. H₂SO₄) to identify optimal conditions .
- Side-Product Analysis : Use LC-MS to detect intermediates (e.g., uncyclized hydrazones) and adjust stoichiometry (hydrazine:ketone ratio ≥1:1) .
- Scale-Up Validation : Reproduce small-scale yields (70–80%) in pilot batches using controlled inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What strategies optimize the compound’s stability during biological assays?
- Methodological Answer :
- pH Stability : Pre-test solubility and degradation in PBS (pH 7.4) vs. acidic buffers (pH 4.5) using HPLC monitoring .
- Light Sensitivity : Store solutions in amber vials and avoid prolonged UV exposure during handling .
- Serum Compatibility : Incubate with fetal bovine serum (37°C, 24h) to assess protein binding via ultrafiltration .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Modulation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Heterocycle Variation : Substitute thiazole with triazole or oxadiazole to alter π-π stacking interactions .
- Pharmacophore Mapping : Overlay crystal structures (e.g., PDB: 8D1) to identify critical hydrogen-bonding motifs .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes at ≤2.0 Å resolution .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized receptors .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (AMBER/CHARMM) to predict stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
